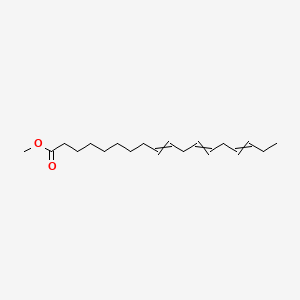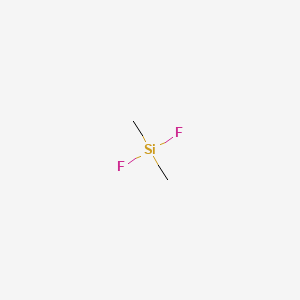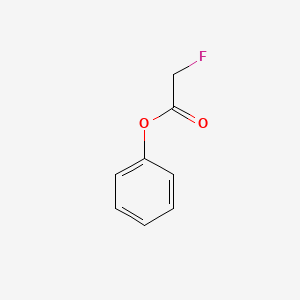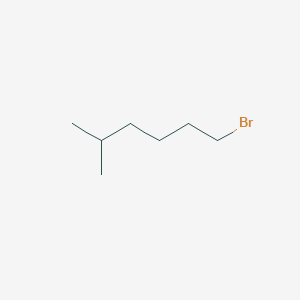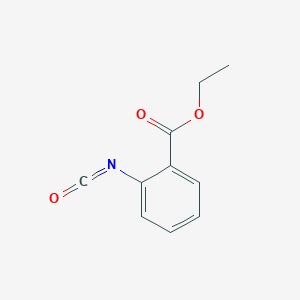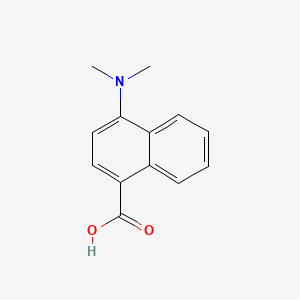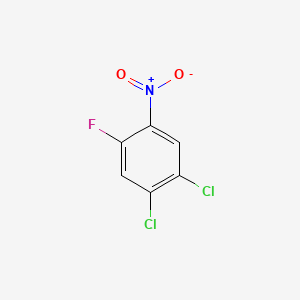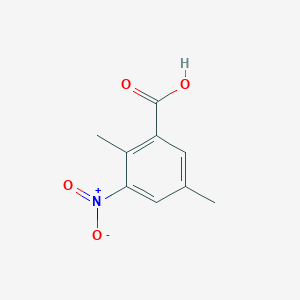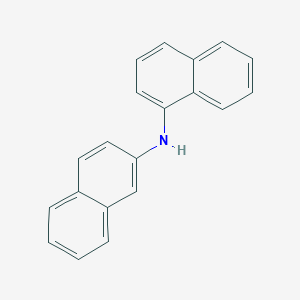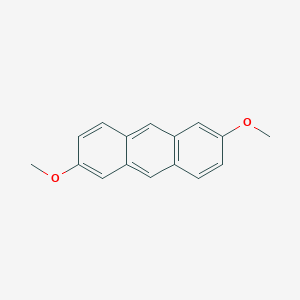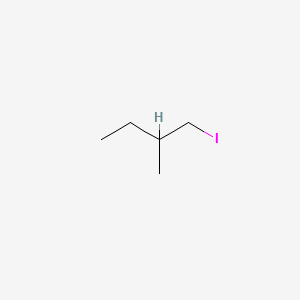
(S)-(+)-1-Iodo-2-methylbutane
Übersicht
Beschreibung
(S)-(+)-1-Iodo-2-methylbutane, also known as (S)-(+)-tert-butyl iodide, is a chiral organic compound that is widely used in organic synthesis. It is an important reagent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and natural products.
Wissenschaftliche Forschungsanwendungen
Optical Properties and Molecular Structure
- Optical Rotation and Atomic Dimension: The optical properties of (S)-(+)-1-Iodo-2-methylbutane and its halogen derivatives have been explored. Studies have provided insights into their optical rotation, specific gravity, refractive index, and boiling points at various pressures, contributing to a better understanding of their molecular structures (Brauns, 1937).
Physical and Chemical Properties
- Vapor Pressure Measurements: Research has been conducted on the vapor pressures of organic iodides, including 1-iodo-2-methylpropane and 1-iodo-3-methylbutane, which are structurally similar to (S)-(+)-1-Iodo-2-methylbutane. These studies are essential for understanding the technologically important temperature ranges of these compounds (Fulem et al., 2010).
- Vibrational Analysis: The vibrational properties of alkyl iodides closely related to (S)-(+)-1-Iodo-2-methylbutane have been analyzed, providing insights into their liquid and solid-state infrared spectra and molecular conformations (Crowder & Jalilian, 1978).
- Far Ultra-Violet Spectra: The ultra-violet spectral properties of branched-chain iodo-alkanes like 1-iodo-2-methylpropane and 1-iodo-3-methylbutane have been studied, which is significant for understanding the electronic properties of these molecules (Boschi & Salahub, 1972).
Molecular Dynamics and Conformation
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Studies using NMR spectroscopy have revealed the barriers to internal rotation in halogenated methylbutanes, providing valuable information about the molecular dynamics and conformational flexibility of these compounds (Roberts et al., 1971).
Applications in Material Science
- Ferroelectric Liquid Crystal Materials: Research has shown the use of chiral alcohols derived from (S)-(+)-1-Iodo-2-methylbutane for synthesizing ferroelectric liquid crystal materials. These materials exhibit enantiotropic S*c phases with wide temperature ranges, indicating potential applications in display technologies and other areas of material science (Tsai & Yang, 1993).
Biofuel Research
- Hydrogen Production and Biofuel Applications: Studies on the conversion of 2-methylbutane, a related compound, over various catalysts have led to the production of hydrogen, an important aspect in the development of renewable fuels and chemicals (Brenner et al., 1998).
Eigenschaften
IUPAC Name |
(2S)-1-iodo-2-methylbutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11I/c1-3-5(2)4-6/h5H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBHXHXNWHTGSO-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-1-Iodo-2-methylbutane | |
CAS RN |
29394-58-9 | |
| Record name | (S)-(+)-1-Iodo-2-methylbutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-(+)-1-iodo-2-methylbutane a useful starting material for liquid crystal synthesis?
A: (S)-(+)-1-iodo-2-methylbutane is a chiral molecule, meaning it exists in two forms that are mirror images of each other (like our left and right hands). This chirality is crucial in liquid crystal synthesis because the spatial arrangement of molecules significantly influences the liquid crystal properties. Researchers use (S)-(+)-1-iodo-2-methylbutane as a building block to introduce chirality into larger molecules, ultimately affecting the liquid crystal behavior. [, ]
Q2: Can you give an example of how (S)-(+)-1-iodo-2-methylbutane is used to build liquid crystal molecules?
A: Researchers have successfully synthesized various ferroelectric liquid crystal materials using (S)-(+)-1-iodo-2-methylbutane. For example, it serves as a starting point for creating 2(S)-[2(S)-methylbutoxy]propionic acid and 2(S)-[2(S)-methylbutyloxy]propanol. These chiral compounds are then incorporated into more complex structures, ultimately leading to liquid crystals with desirable properties. [, ]
Q3: How does the structure of molecules synthesized using (S)-(+)-1-iodo-2-methylbutane affect the resulting liquid crystal phases?
A: Research demonstrates that the specific arrangement of atoms around the chiral centers introduced by (S)-(+)-1-iodo-2-methylbutane plays a crucial role. For instance, in a study exploring the synthesis of ferroelectric liquid crystal materials, researchers observed that the length of the n-alkoxy chain attached to a core structure derived from (S)-(+)-1-iodo-2-methylbutane directly influenced the formation and temperature range of the S*C phase, a specific liquid crystal phase. []
Q4: Are there any alternative synthesis routes for the chiral compounds derived from (S)-(+)-1-iodo-2-methylbutane?
A: While (S)-(+)-1-iodo-2-methylbutane is a common starting material, researchers are constantly exploring alternative synthesis routes for chiral liquid crystal compounds. Comparing these alternative routes with established methods involving (S)-(+)-1-iodo-2-methylbutane is essential for assessing efficiency, cost-effectiveness, and potential environmental impacts. This ongoing research contributes to a broader understanding of structure-property relationships in liquid crystals and paves the way for developing novel materials with tailored properties. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




